molecular formula C21H12N4O4 B2551612 (E)-3-(5-(2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 620584-22-7

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No.: B2551612
CAS No.: 620584-22-7
M. Wt: 384.351
InChI Key: ULUWGZPULDDXCP-ACCUITESSA-N
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Description

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a potent, selective, and ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound demonstrates high inhibitory potency against DYRK1A and has become a valuable chemical probe for dissecting the kinase's complex physiological roles . DYRK1A is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in the pathogenesis of several human diseases. Consequently, this inhibitor is a critical tool in neuroscience research, particularly for modeling and investigating Down syndrome phenotypes and neurodegenerative conditions like Alzheimer's disease, where DYRK1A activity influences tau protein phosphorylation and amyloid precursor protein (APP) processing. Its application extends to cancer biology, where it is used to study mechanisms controlling cell cycle exit and oncogenesis in glioblastoma and other malignancies . By selectively modulating DYRK1A signaling, researchers can elucidate novel pathways in neurodevelopment and tumor suppression, making this acrylonitrile derivative an essential compound for fundamental and translational research.

Properties

IUPAC Name

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O4/c22-12-13(20-23-17-7-3-1-5-15(17)21(26)24-20)11-14-9-10-19(29-14)16-6-2-4-8-18(16)25(27)28/h1-11H,(H,23,24,26)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUWGZPULDDXCP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure composed of a furan ring, a nitrophenyl group, and a quinazolinone moiety. The presence of these functional groups suggests potential interactions with biological targets, which are crucial for its activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . Research has shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic proteins such as Bcl-2 and Bax.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineConcentrationEffect
AMCF-7 (Breast)10 µMInduction of apoptosis
BA549 (Lung)5 µMCell cycle arrest at G1 phase
CHeLa (Cervical)15 µMInhibition of proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Table 2: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties . Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
  • Cell Cycle Regulation : It influences cell cycle progression by modulating cyclin-dependent kinases.
  • Inflammatory Pathway Modulation : The compound inhibits NF-kB signaling, reducing inflammation.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in vivo using murine models. In these studies, treated mice showed significant tumor regression compared to control groups. The results indicated that the compound could be a promising candidate for further development as an anticancer agent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile as an anticancer agent. Its structural components suggest that it may inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This mechanism has been observed in various cancer cell lines, including breast and colon cancer cells .
  • Case Study : A study conducted on MCF-7 (breast cancer) and DLD-1 (colon cancer) cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting potent cytotoxic effects .

Antimicrobial Properties

In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of bacterial strains.

  • Testing Results : In vitro tests revealed that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at minimal inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics.

  • Conductivity Studies : Preliminary studies indicate that the compound can be used as a semiconductor material in organic light-emitting diodes (OLEDs). Its ability to form stable thin films enhances its applicability in electronic devices.

Nonlinear Optical Applications

The compound has also been investigated for its nonlinear optical properties, which are crucial for applications in photonics.

  • Research Findings : The first hyperpolarizability measurements suggest that this compound exhibits significant nonlinear optical responses, making it suitable for use in optical switching and frequency conversion devices .

Chemical Reactions Analysis

Formation of the Quinazoline Core

The 4-oxo-3,4-dihydroquinazolin-2-yl moiety is a common intermediate in heterocyclic chemistry. Synthesis methods include:

  • Condensation of urea with anthranilic acid derivatives : This method forms tetrahydroquinazoline-2,4-diones, which can be further modified .

  • Reaction of phthalic acid derivatives with alkali hypobromite : This approach rearranges the phthalic acid framework into quinazoline derivatives .

Knoevenagel Condensation

The acrylonitrile fragment is introduced via Knoevenagel condensation between a ketone/aldehyde and malononitrile. For example:

  • Fe₃O₄@PMO-ICS-ZnO nanocatalyst has been used to facilitate this reaction in ethanol under reflux, achieving high yields (e.g., 97% in 10 minutes) .

  • Sodium acetate in acetic acid is another effective catalyst, as observed in similar condensations .

Nitro-Substituted Furan Integration

The 2-nitrophenylfuran moiety may be introduced through:

  • Electrophilic nitration of the furan ring, followed by coupling with the quinazoline core.

  • Cross-coupling reactions , such as Suzuki or Heck coupling, though direct evidence for this specific compound is limited.

Critical Reaction Conditions

Reaction Type Conditions Yield Reference
Knoevenagel condensationFe₃O₄@PMO-ICS-ZnO catalyst, EtOH, reflux, 10 min97%
CyclocondensationQ-Tube reactor, high pressure, acetic acid, ammonium acetate, 4 h43%
Thiazolidinone synthesisSodium acetate, acetic acid, reflux

Structural Analysis

The compound’s (E)-configuration suggests stereoselective control during synthesis, likely influenced by:

  • Catalyst choice : Chiral catalysts or reaction conditions favoring trans-addition (e.g., bulky bases).

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates and direct stereochemistry .

Biological Relevance and Functional Groups

  • Quinazoline core : Known for anticancer, antiviral, and antimicrobial activities .

  • Nitro group : Enhances reactivity in electrophilic aromatic substitution and may contribute to biological potency .

  • Acrylonitrile fragment : A reactive site for further functionalization (e.g., Michael addition).

Challenges and Considerations

  • Thermal stability : The nitro group

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogs sharing structural or functional similarities.

Structural Analogues and Their Properties

Compound A : (E)-3-(5-(4-Nitrophenyl)furan-2-yl)acrylic acid (C₁₆H₁₀N₂O₄)
  • Structural Differences : The nitro group is at the para position on the phenyl ring instead of ortho; the acrylonitrile group in the target compound is replaced by a carboxylic acid.
  • Physical Properties : Yellow-orange powder, soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water .
  • Reactivity : The carboxylic acid group enhances hydrogen-bonding capacity, whereas the nitrile in the target compound may improve lipophilicity and electrophilicity.
Compound B : Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate
  • Structural Differences: Replaces the quinazolinone and nitrophenyl-furan groups with a diphenylacrylate and thioxo-oxadiazole moiety.
  • Stability : The thioxo group in Compound B may confer greater susceptibility to oxidation compared to the nitro group in the target compound.

Pharmacological and Chemical Performance

Parameter Target Compound Compound A Compound B
Molecular Weight ~393.3 g/mol (estimated) 294.26 g/mol 406.45 g/mol
Functional Groups Nitro, nitrile, furan, quinazolinone Nitro, carboxylic acid, furan Thioxo-oxadiazole, ester, diphenyl
Solubility Likely low aqueous solubility (high logP) Moderate in DMSO/DMF Low in water; soluble in hexane/EtOAc
Potential Applications Kinase inhibition, anticancer agents Photocatalysis, polymer precursors Antimicrobial, agrochemical intermediates

Key Findings from Comparative Studies

Electronic Effects : The ortho-nitro group in the target compound may induce steric hindrance and electronic withdrawal, altering binding affinity compared to Compound A’s para-nitro configuration .

Synthetic Complexity: The quinazolinone moiety in the target compound requires multi-step synthesis, contrasting with the straightforward cyclization used for Compound B .

Biological Activity: Quinazolinone derivatives are known EGFR inhibitors, suggesting the target compound could outperform Compound A (lacking this motif) in targeted therapy .

Q & A

Q. What synthetic routes and purification methods are recommended for synthesizing this compound under controlled laboratory conditions?

The synthesis of acrylonitrile derivatives typically involves nucleophilic substitution, condensation, or radical polymerization. For example, analogous compounds are synthesized via:

  • Stepwise functionalization : Reacting furan and quinazolinone precursors with acrylonitrile under basic conditions (e.g., KOH in dry DMF) .
  • Chromatographic purification : Column chromatography (silica gel, hexane/EtOAc) effectively isolates the product .
  • Controlled radical polymerization : Atom transfer polymerization using copper complexes ensures precise molecular weight control for acrylonitrile-based polymers .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry (e.g., (E)-configuration) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N content) .
  • Spectroscopy : Use NMR and FT-IR to identify functional groups (e.g., nitrophenyl C–H stretching, acrylonitrile C≡N peaks) .
  • HPLC/GC-MS : Assess purity and detect volatile byproducts .

Advanced Research Questions

Q. What experimental design strategies optimize degradation or stability studies for this compound?

  • Box-Behnken design : A three-factor, three-level design optimizes photocatalytic degradation parameters (e.g., TiO₂/H₂O₂ concentration, pH, irradiation time) .
  • Reactivity ratio analysis : For copolymerization studies, use low monomer compositions (e.g., styrene at ~3 mol%) to minimize confidence intervals in kinetic models .
  • Accelerated aging tests : Expose the compound to UV light or elevated temperatures to study decomposition pathways .

Q. How can conflicting toxicity data between in vitro and in silico models be resolved?

  • Narcosis mechanism validation : Compare LC₅₀ values with baseline narcosis models. For example, acrylonitrile derivatives often follow a narcosis-based toxicity profile unless functional groups (e.g., nitro) introduce excess toxicity .
  • Molecular docking : Simulate interactions with parasitic targets (e.g., Trypanosoma cruzi enzymes) to identify bioactivity drivers .
  • Dose-response refinement : Use Daphnia magna assays to reconcile discrepancies between predicted and observed toxicity .

Q. Which advanced polymerization techniques preserve functional group integrity in copolymers?

  • Atom transfer radical polymerization (ATRP) : Copper-ligand complexes enable controlled acrylonitrile copolymerization (e.g., with styrene or butadiene) without side reactions .
  • Post-polymerization modification : Introduce quinazolinone or nitrophenyl moieties after polymerization to avoid steric hindrance .

Q. How do the nitrophenyl and quinazolinone moieties influence bioactivity against parasitic targets?

  • Structure-activity relationship (SAR) studies :
    • Modify the nitro group to -NH₂ or -CF₃ to assess redox activity in Leishmania amazonensis .
    • Replace the quinazolinone with other heterocycles (e.g., pyrimidine) to evaluate target specificity.
  • In vitro assays : Measure IC₅₀ values against Trypanosoma cruzi amastigotes and compare with cytotoxicity in mammalian cells .

Data Contradiction Analysis

Q. How should researchers address variability in polymerization efficiency across different methods?

  • Method benchmarking : Compare nitroxide-mediated polymerization (NMP) and ATRP yields for acrylonitrile homopolymers. ATRP typically achieves >90% conversion with narrower polydispersity .
  • Catalyst screening : Test transition metal complexes (e.g., Ru, Fe) to identify optimal conditions for copolymerization .

Q. What methodologies reconcile discrepancies in environmental persistence data?

  • Isotope labeling : Use ¹⁴C-labeled acrylonitrile derivatives to track degradation products in soil or water .
  • Multivariate regression : Corporate parameters like pH, organic carbon content, and microbial activity into predictive degradation models .

Methodological Resources

  • Spectroscopic libraries : Sigma-Aldryl and Scharlau provide high-purity solvents and standards for GC-MS .
  • Computational tools : DFT simulations (e.g., Gaussian) model electronic properties of nitrophenyl and quinazolinone groups .
  • Biological assays : Standardize in vitro protocols using WHO guidelines for parasiticidal activity .

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